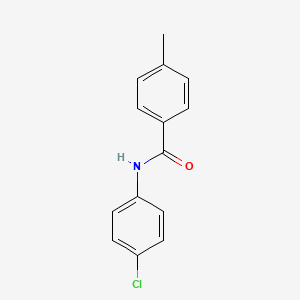
Mapp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a mixture of methyl acetylene (propyne) and propadiene (allene), and is commonly used as a fuel gas in oxy-fuel welding and cutting torches . This mixture is shipped as a liquefied compressed gas and is known for its high flammability and explosive potential when exposed to heat, flame, or sparks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetylene and propadiene can be synthesized through various laboratory methods. Propyne can be synthesized by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Propadiene can be produced through the dehydrogenation of propane or by cracking propane to produce propene, an important feedstock in the chemical industry .
Industrial Production Methods
In industrial settings, methyl acetylene-propadiene mixture is often produced as a side product during the cracking of propane to produce propene . This process involves high temperatures and specific catalysts to facilitate the reaction. The mixture is then stabilized and stored as a liquefied compressed gas for various applications .
Chemical Reactions Analysis
Types of Reactions
Mapp undergoes several types of chemical reactions, including:
Oxidation: The mixture can be oxidized to form various products, depending on the reaction conditions.
Substitution: The mixture can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as palladium oxide. Reaction conditions vary depending on the desired products but often involve high temperatures and controlled environments to ensure safety and efficiency .
Major Products Formed
Major products formed from these reactions include propylene, various alcohols, esters, and other organic compounds used in industrial and chemical applications .
Scientific Research Applications
Mapp has several scientific research applications, including:
Mechanism of Action
The mechanism by which methyl acetylene-propadiene mixture exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The mixture’s components, methyl acetylene and propadiene, can undergo deprotonation, oxidation, and reduction reactions, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Acetylene (C₂H₂): A commonly used fuel gas with similar applications in welding and cutting but with different chemical properties.
Propane (C₃H₈): Another fuel gas used in similar applications but with a lower flame temperature compared to methyl acetylene-propadiene mixture.
Butane (C₄H₁₀): Used in similar industrial applications but with different reactivity and properties.
Uniqueness
Mapp is unique due to its high flame temperature, making it more efficient for welding and cutting applications compared to other fuel gases . Additionally, its ability to participate in various chemical reactions makes it a valuable compound in organic synthesis and industrial processes .
Properties
CAS No. |
59355-75-8 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
propa-1,2-diene;prop-1-yne |
InChI |
InChI=1S/2C3H4/c2*1-3-2/h1-2H2;1H,2H3 |
InChI Key |
VBUBYMVULIMEHR-UHFFFAOYSA-N |
SMILES |
CC#C.C=C=C |
Canonical SMILES |
CC#C.C=C=C |
boiling_point |
-36 to -4°F |
density |
0.576 at 59°F 1.48(relative gas density) |
flash_point |
NA (Gas) |
melting_point |
-213°F |
Key on ui other cas no. |
59355-75-8 |
physical_description |
Colorless gas with a strong, characteristic, foul odor. Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.] |
solubility |
Insoluble |
vapor_density |
1.48 |
vapor_pressure |
8530.5 mmHg >1 atm |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
![2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid](/img/structure/B1606008.png)







![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)




